molecular formula C6H9IO4 B12809804 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Cat. No.: B12809804
M. Wt: 272.04 g/mol
InChI Key: SWUJNWULTXIUBD-UHFFFAOYSA-N
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Description

4-Iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a bicyclic acetal compound characterized by its unique structure, which includes an iodine atom and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through reactions such as Diels-Alder cyclization, N-allylic substitution, and intramolecular ketalization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of starting materials and reagents on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom can lead to the formation of various derivatives with different functional groups, while oxidation of the hydroxyl groups can yield carbonyl-containing compounds .

Mechanism of Action

The mechanism of action of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .

Properties

Molecular Formula

C6H9IO4

Molecular Weight

272.04 g/mol

IUPAC Name

4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

InChI

InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2

InChI Key

SWUJNWULTXIUBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O1)O2)I)O)O

Origin of Product

United States

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